

The Environmental Fate and Degradation of Asulam: A Technical Guide

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Compound of Interest

Compound Name: Asulam-d3

Cat. No.: B13841296

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Asulam, a member of the carbamate group of herbicides, is primarily used for the post-emergence control of perennial grasses and broad-leaved weeds. Understanding its behavior and persistence in the environment is critical for assessing its ecological impact and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the environmental fate and degradation of asulam, detailing its degradation pathways, summarizing key quantitative data, and outlining the experimental methodologies used in its assessment.

Data Presentation: Quantitative Environmental Fate of Asulam

The environmental behavior of asulam is dictated by a combination of biotic and abiotic processes. The following tables summarize the key quantitative data regarding its persistence and mobility in various environmental compartments.

Table 1: Soil Degradation and Metabolism of Asulam^{[1][2]}

Parameter	Value	Conditions	Reference
Aerobic Soil Metabolism (DT ₅₀)	8 - 28 days	Varies with soil type and conditions.	[1]
Anaerobic Soil Metabolism (DT ₅₀)	> 1 year	---	[1]
Photolysis on Soil (DT ₅₀)	40 hours	Air-dried soil	[1]
Photolysis on Soil (DT ₅₀)	208 hours	Moist soil	[1]

DT₅₀: Time required for 50% of the initial concentration to dissipate.

Table 2: Mobility of Asulam in Soil[1][2]

Parameter	Value	Interpretation	Reference
K _{oc}	40 - 300 mL/g	High to Moderate Mobility	[1][2]
pK _a	4.82	Exists predominantly as an anion in most environmental matrices.	[1][2]

K_{oc}: Soil organic carbon-water partitioning coefficient. A lower value indicates higher mobility. pK_a: The acid dissociation constant. Asulam's pKa indicates it will be in its anionic form in environments with a pH above 4.82.

Table 3: Degradation of Asulam in Aquatic Systems[1][2]

Parameter	Value	Conditions	Reference
Aqueous Photolysis (DT ₅₀)	2 hours	pH 9	[1][2]
Hydrolysis	Stable	pH 5, 7, and 9	[1][2]
Aquatic Biodegradation (DT ₅₀)	> 1 year	---	[1]

Degradation Pathways of Asulam

Asulam degrades in the environment primarily through two mechanisms: microbial degradation in soil and photolysis in water and on soil surfaces.

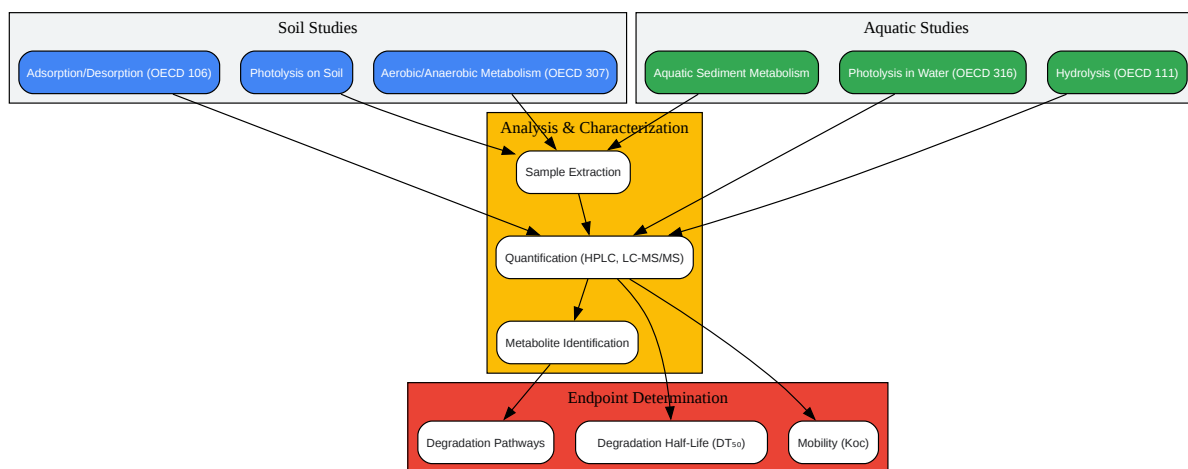
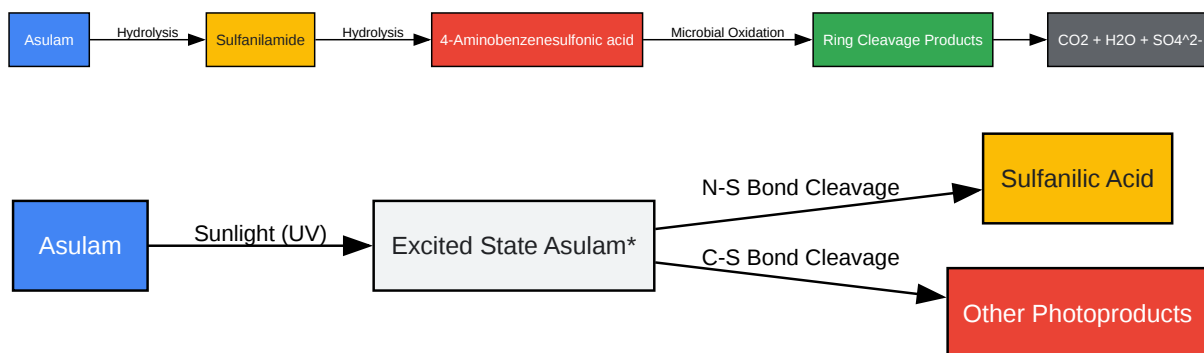
Microbial Degradation

In soil, microorganisms are the primary drivers of asulam degradation. The main pathway involves the cleavage of the carbamate and sulfonyl functionalities. This process leads to the formation of several key metabolites. The initial and most significant step is the hydrolysis of the carbamate ester bond, followed by the cleavage of the sulfonyl-carbamate bond.

The major metabolites identified in soil are:

- Sulfanilamide: Formed through the cleavage of the methyl carbamate group.
- 4-Aminobenzenesulfonic acid: A subsequent degradation product of sulfanilamide.[3][4]

Certain bacteria, such as *Flavobacterium* sp., *Curtobacterium* sp., and *Pseudomonas* sp., have been identified as being capable of degrading asulam.[3] The degradation pathway can proceed further, with the potential for ring cleavage of the aromatic structure, ultimately leading to mineralization (the complete degradation to carbon dioxide, water, and mineral salts).



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